molecular formula C9H12BrN3 B1273595 5-Bromo-2-(piperidin-1-yl)pyrimidine CAS No. 57356-64-6

5-Bromo-2-(piperidin-1-yl)pyrimidine

Cat. No. B1273595
CAS RN: 57356-64-6
M. Wt: 242.12 g/mol
InChI Key: OSEFZQJCFCWHKB-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-(piperidin-1-yl)pyrimidine is a brominated pyrimidine derivative that is of significant interest in the field of medicinal chemistry due to its potential as a building block for various pharmacologically active compounds. Pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene, has a wide range of applications in pharmaceuticals, with derivatives often serving as antitumor, antiviral, or anti-inflammatory agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in palladium-catalysed cross-coupling reactions to create a variety of substituted pyrimidine compounds . Similarly, the synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives has been reported, which demonstrated significant anti-proliferative activities against breast cancer cell lines . Another related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was synthesized as a key intermediate for potent deoxycytidine kinase inhibitors .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be extensively studied using spectroscopic methods. For example, 5-bromo-2-hydroxy pyrimidine was investigated using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy. Computational analysis such as density functional theory (DFT) was employed to calculate molecular geometry, vibrational wavenumbers, and electronic properties . These studies are crucial for understanding the electronic interactions within the molecule and for predicting its reactivity and binding orientation in biological systems.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. The reactivity of 6-bromo-s-triazolo[2, 3-a]pyrimidines with piperidine has been explored, leading to the formation of 6-piperidino derivatives, which could have potential anticancer properties . The presence of bromine in the pyrimidine ring makes these compounds suitable for further functionalization through cross-coupling reactions, as demonstrated by the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their subsequent diversification .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The calculated band gap energy of HOMO and LUMO for 5-bromo-2-hydroxy pyrimidine indicates charge transfer within the molecule, which is an important factor in determining its chemical reactivity and interaction with biological targets . Additionally, the thermodynamic properties of these compounds can be calculated at different temperatures, providing insight into their stability and reactivity under various conditions .

Scientific Research Applications

  • Antioxidant Activities of Novel Pyrimidine Acrylamides

    • Field : Pharmaceutical Chemistry
    • Application : Pyrimidine derivatives present diverse biological activities including antioxidant and anticancer activities . A series of novel piperidine pyrimidine cinnamic acids amides have been designed and synthesized .
    • Method : The novel hybrids were studied for their antioxidant and anti-inflammatory potential .
    • Results : They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness . Moderate to good lipid peroxidation inhibition potential was measured .
  • Piperidine Derivatives in Drug Discovery

    • Field : Pharmacology
    • Application : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • Method : The specific methods of application or experimental procedures would depend on the specific therapeutic application and would typically involve in vitro and in vivo testing .
    • Results : The results or outcomes obtained would also depend on the specific therapeutic application .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Pyrimidine derivatives have been synthesized and tested for their antimicrobial activity .
    • Method : The compounds are typically tested against a variety of bacterial and fungal strains using standard microbiological techniques .
    • Results : Some compounds have shown promising activity against microbial strains .
  • Drug Discovery

    • Field : Pharmacology
    • Application : Imidazole-containing compounds, which can be synthesized from pyrimidine derivatives, have shown potential in drug discovery .
    • Method : The compounds are typically tested in vitro and in vivo for their therapeutic potential .
    • Results : Some compounds have shown good antimicrobial potential .
  • Synthesis of Pyrimidobenzimidazole

    • Field : Organic Chemistry
    • Application : Pyrimidine derivatives can be used in the synthesis of pyrimidobenzimidazole, which is relevant in medicinal chemistry .
    • Method : The process involves heating under reflux in pyridine .
    • Results : The resulting pyrimidobenzimidazole contains the pyridazine fragment, which is relevant in medicinal chemistry .
  • Inhibition of Collagen Prolyl-4-Hydroxylase

    • Field : Biochemistry
    • Application : Certain pyrimidine derivatives have been found to inhibit collagen prolyl-4-hydroxylase .
    • Method : The compounds are typically tested in vitro for their inhibitory activity .
    • Results : Some compounds have shown potent inhibitory activity .
  • Chemical Research

    • Field : Chemistry
    • Application : 5-Bromo-2-(piperidin-1-yl)pyrimidine is a chemical compound used in various chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the specific chemical reaction .
    • Results : The results or outcomes obtained would also depend on the specific chemical reaction .
  • Therapeutic Potential of Heterocyclic Pyrimidine Scaffolds

    • Field : Medicinal Chemistry
    • Application : Heterocyclic pyrimidine scaffolds have demonstrated various biological activities and have therapeutic potential .
    • Method : The compounds are typically tested in vitro and in vivo for their therapeutic potential .
    • Results : Some compounds have shown good antimicrobial potential .
  • Synthesis of Pyrimidobenzimidazoles

    • Field : Organic Chemistry
    • Application : Pyrimidine derivatives can be used in the synthesis of pyrimidobenzimidazole, which is relevant in medicinal chemistry .
    • Method : The process involves heating under reflux in pyridine .
    • Results : The resulting pyrimidobenzimidazole contains the pyridazine fragment, which is relevant in medicinal chemistry .
  • Inhibition of Collagen Prolyl-4-Hydroxylase

    • Field : Biochemistry
    • Application : Certain pyrimidine derivatives have been found to inhibit collagen prolyl-4-hydroxylase .
    • Method : The compounds are typically tested in vitro for their inhibitory activity .
    • Results : Some compounds have shown potent inhibitory activity .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEFZQJCFCWHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394312
Record name 5-Bromo-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(piperidin-1-yl)pyrimidine

CAS RN

57356-64-6
Record name 5-Bromo-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57356-64-6
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Synthesis routes and methods I

Procedure details

Piperidine (5.1 ml, 51.6 mmol) was added to a stirred solution of 5-bromo-2-chloropyrimidine (5 g, 25.8 mmol) and triethylamine (9.0 ml, 64.5 mmol) in toluene (30 ml). After stirring at room temperature for 24 hours the reaction mixture was diluted with ethyl acetate and washed with 2N hydrochloric acid, brine and dried (magnesium sulfate). The organic layer was filtered, concentrated in vacuo and the resulting residue was purified by column chromatography eluting with ethyl acetate to afford the title compound (D32).
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Synthesis routes and methods II

Procedure details

Prepared from 2-chloro-5-bromopyrimidine and piperidine by the method of Example 44 (b).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Korvorapun, YT Boni, TC Maier, A Bauer… - ACS …, 2023 - ACS Publications
Rhodium-catalyzed C–H insertion by donor/acceptor carbenes is a useful transformation in organic synthesis. However, the site-selectivity of the C–H transformation on the target …
Number of citations: 2 pubs.acs.org
R Fox, D Bailey, J Obligacion, N Borlinghaus, W Braje… - 2023 - chemrxiv.org
Despite the reported successes and advantages involving the use of amphiphilic surfactants, most notably TPGS-750-M, to enable a multitude of synthetic transformations to be …
Number of citations: 0 chemrxiv.org
MD Aparece - 2020 - search.proquest.com
This dissertation describes the development of various palladium-catalyzed syntheses of organoboron compounds with the 1, 2-metallate shift of organoboron “ate” complexes as a …
Number of citations: 1 search.proquest.com
JRA Kincaid - 2023 - search.proquest.com
I. Savie is a new biodegradable surfactant derived from vitamin E and polysarcosine (PSar) that spontaneously self-aggregates to form nanomicelles intended for use in organic …
Number of citations: 3 search.proquest.com

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